molecular formula C24H23N3O3S B2594049 2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-75-2

2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2594049
CAS No.: 898420-75-2
M. Wt: 433.53
InChI Key: LVIMXYQPXPOQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Quinazolinone derivatives are synthesized for their significant pharmacological activities. For instance, some derivatives have been explored for their anti-inflammatory, analgesic, and antibacterial activities. The synthesis involves specific reactions to produce N-substituted acetamides and triazin-thiol derivatives, with the compounds showing promising pharmacological properties in comparison with standard drugs (Ch. Rajveer et al., 2010).

Antitumor and Antiviral Applications

Further research has been conducted on the synthesis of novel quinazolinone derivatives for their potential antitumor and antiviral applications. Compounds have been developed with significant potency against human cancer cell lines and viruses. For example, derivatives have shown efficacy against influenza and severe acute respiratory syndrome corona viruses, highlighting the potential of these compounds in developing new antiviral drugs (P. Selvam et al., 2007).

Molecular Docking and SAR Studies

The structure-activity relationship (SAR) of quinazolinone derivatives is studied through molecular docking to understand their binding modes and interactions with biological targets. These studies facilitate the design of more potent and selective inhibitors for enzymes or receptors implicated in diseases. For example, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been investigated for their inhibitory action against human carbonic anhydrase isoforms, suggesting their potential in managing diseases like glaucoma, epilepsy, arthritis, and cancer (A. El-Azab et al., 2020).

Properties

IUPAC Name

2,4,6-trimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-12-16(2)23(17(3)13-15)31(29,30)26-19-8-7-9-20(14-19)27-18(4)25-22-11-6-5-10-21(22)24(27)28/h5-14,26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIMXYQPXPOQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.